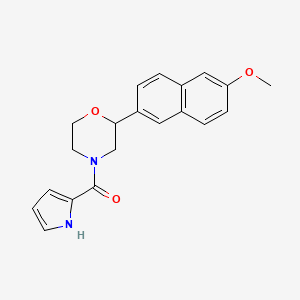![molecular formula C23H22BrN3O3 B5325256 N~1~-BENZYL-2-(4-{[(Z)-2-(3-BROMOPHENYL)HYDRAZONO]METHYL}-2-METHOXYPHENOXY)ACETAMIDE](/img/structure/B5325256.png)
N~1~-BENZYL-2-(4-{[(Z)-2-(3-BROMOPHENYL)HYDRAZONO]METHYL}-2-METHOXYPHENOXY)ACETAMIDE
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N~1~-BENZYL-2-(4-{[(Z)-2-(3-BROMOPHENYL)HYDRAZONO]METHYL}-2-METHOXYPHENOXY)ACETAMIDE is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a benzyl group, a bromophenyl hydrazone moiety, and a methoxyphenoxy acetamide structure, making it a unique molecule with diverse chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N1-BENZYL-2-(4-{[(Z)-2-(3-BROMOPHENYL)HYDRAZONO]METHYL}-2-METHOXYPHENOXY)ACETAMIDE typically involves multiple steps, including the formation of the hydrazone linkage and the introduction of the benzyl and methoxyphenoxy groups. Common synthetic routes may involve:
Formation of the Hydrazone Linkage: This step involves the reaction of 3-bromobenzaldehyde with hydrazine to form the hydrazone intermediate.
Introduction of the Benzyl Group: The benzyl group can be introduced through a nucleophilic substitution reaction using benzyl chloride.
Formation of the Methoxyphenoxy Acetamide: This step involves the reaction of 2-methoxyphenol with chloroacetyl chloride to form the methoxyphenoxy acetamide intermediate.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
N~1~-BENZYL-2-(4-{[(Z)-2-(3-BROMOPHENYL)HYDRAZONO]METHYL}-2-METHOXYPHENOXY)ACETAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the hydrazone moiety to hydrazine or other reduced forms.
Substitution: The bromine atom in the bromophenyl group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO~4~) and chromium trioxide (CrO~3~).
Reduction: Reducing agents such as sodium borohydride (NaBH~4~) or lithium aluminum hydride (LiAlH~4~) can be used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or quinones, while reduction may produce hydrazine derivatives.
Wissenschaftliche Forschungsanwendungen
N~1~-BENZYL-2-(4-{[(Z)-2-(3-BROMOPHENYL)HYDRAZONO]METHYL}-2-METHOXYPHENOXY)ACETAMIDE has several scientific research applications:
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.
Biology: It may serve as a probe for studying biological processes involving hydrazone or benzyl groups.
Industry: The compound can be used in the development of new materials or as a catalyst in chemical reactions.
Wirkmechanismus
The mechanism of action of N1-BENZYL-2-(4-{[(Z)-2-(3-BROMOPHENYL)HYDRAZONO]METHYL}-2-METHOXYPHENOXY)ACETAMIDE involves its interaction with specific molecular targets and pathways. The hydrazone moiety can form reversible covalent bonds with biological targets, while the benzyl and methoxyphenoxy groups may enhance its binding affinity and specificity. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-(4-(4-Bromophenyl)thiazol-2-yl)-2-chloroacetamide: This compound shares the bromophenyl group and has shown antimicrobial and antiproliferative activities.
Indole Derivatives: Compounds containing the indole nucleus have diverse biological activities, including antiviral, anticancer, and anti-inflammatory properties.
Uniqueness
N~1~-BENZYL-2-(4-{[(Z)-2-(3-BROMOPHENYL)HYDRAZONO]METHYL}-2-METHOXYPHENOXY)ACETAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical properties and potential applications. The presence of the hydrazone linkage, benzyl group, and methoxyphenoxy acetamide structure sets it apart from other similar compounds.
Eigenschaften
IUPAC Name |
N-benzyl-2-[4-[(Z)-[(3-bromophenyl)hydrazinylidene]methyl]-2-methoxyphenoxy]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22BrN3O3/c1-29-22-12-18(15-26-27-20-9-5-8-19(24)13-20)10-11-21(22)30-16-23(28)25-14-17-6-3-2-4-7-17/h2-13,15,27H,14,16H2,1H3,(H,25,28)/b26-15- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YVRYOIWBZYPIOL-YSMPRRRNSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C=NNC2=CC(=CC=C2)Br)OCC(=O)NCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=CC(=C1)/C=N\NC2=CC(=CC=C2)Br)OCC(=O)NCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22BrN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
468.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![1-[2-(dimethylamino)ethyl]-3-hydroxy-4-[4-(4-morpholinylsulfonyl)benzoyl]-5-(4-nitrophenyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5325179.png)
![1-(4-nitrophenyl)[1,2,4]triazolo[4,3-a]quinoline](/img/structure/B5325188.png)
![N-(2-ETHYLPHENYL)-2-[4-(4-FLUOROBENZENESULFONYL)PIPERAZIN-1-YL]ACETAMIDE](/img/structure/B5325193.png)
![1-[1-(5-ethylpyrazolo[1,5-a]pyrimidin-7-yl)-1,2,3,6-tetrahydro-4-pyridinyl]-1,3-dihydro-2H-benzimidazol-2-one](/img/structure/B5325196.png)
![4-benzoyl-3-hydroxy-1-[3-(1H-imidazol-1-yl)propyl]-5-(4-propoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5325201.png)
![{1-[(4-Chlorophenyl)sulfonyl]pyrrolidin-2-yl}(4-methylpiperazin-1-yl)methanone](/img/structure/B5325205.png)
![3-allyl-5-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxamide](/img/structure/B5325206.png)
![2-[2-(2-bromo-5-hydroxyphenyl)vinyl]-4-quinolinol](/img/structure/B5325213.png)
![1-[3-(benzylthio)propanoyl]-4-phenylpiperazine](/img/structure/B5325219.png)
![4-{[2-(2-chloro-5-nitrophenyl)-5-oxo-1,3-oxazol-4(5H)-ylidene]methyl}phenyl acetate](/img/structure/B5325227.png)
![4-phenyl-4,6-dihydro-2H-pyrano[3,2-c]quinoline-2,5(3H)-dione](/img/structure/B5325233.png)

![1-ethyl-5-({1-[2-(2-methyl-1-piperidinyl)-2-oxoethyl]-1H-indol-3-yl}methylene)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5325249.png)
![3-(2-amino-2-oxoethoxy)-N-[(2-ethyl-3-methyl-1H-indol-5-yl)methyl]benzamide](/img/structure/B5325263.png)
